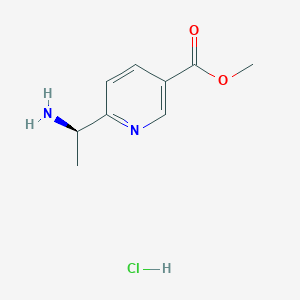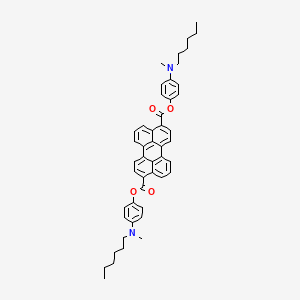
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is a chemical compound with the molecular formula C48H50N2O4 and a molecular weight of 718.92 g/mol . This compound is known for its unique structure, which includes a perylene core substituted with hexyl(methyl)amino groups. It is commonly used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate typically involves the reaction of perylene-3,9-dicarboxylic acid with 4-(hexyl(methyl)amino)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced perylene derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of perylene quinones, while substitution reactions can yield various substituted perylene derivatives.
Applications De Recherche Scientifique
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye and in the synthesis of other complex organic molecules.
Biology: Employed in biological imaging due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Mécanisme D'action
The mechanism of action of Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is largely dependent on its application. In biological systems, its fluorescent properties allow it to be used as a marker for imaging. In electronic applications, its ability to transport charge makes it useful in devices like OLEDs and OPVs. The molecular targets and pathways involved vary based on the specific use case .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perylene diimides: These compounds share a similar perylene core but differ in their substituents.
Perylene tetracarboxylic dianhydride: Another perylene derivative with different functional groups.
Uniqueness
Bis(4-(hexyl(methyl)amino)phenyl) perylene-3,9-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific fluorescence or electronic characteristics .
Propriétés
Numéro CAS |
89133-10-8 |
|---|---|
Formule moléculaire |
C48H50N2O4 |
Poids moléculaire |
718.9 g/mol |
Nom IUPAC |
bis[4-[hexyl(methyl)amino]phenyl] perylene-3,9-dicarboxylate |
InChI |
InChI=1S/C48H50N2O4/c1-5-7-9-11-31-49(3)33-19-23-35(24-20-33)53-47(51)43-29-27-41-38-16-14-18-40-44(30-28-42(46(38)40)37-15-13-17-39(43)45(37)41)48(52)54-36-25-21-34(22-26-36)50(4)32-12-10-8-6-2/h13-30H,5-12,31-32H2,1-4H3 |
Clé InChI |
RYCYROMMYSFJGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN(C)C1=CC=C(C=C1)OC(=O)C2=CC=C3C4=C5C(=CC=C4)C(=CC=C5C6=C3C2=CC=C6)C(=O)OC7=CC=C(C=C7)N(C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




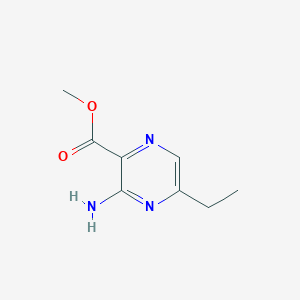
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclopentane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13103511.png)
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)

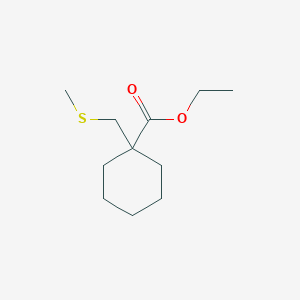

![(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride](/img/structure/B13103542.png)
![2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-](/img/structure/B13103543.png)
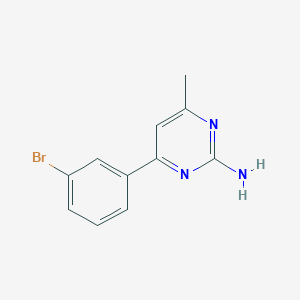
![2-(2,5-Dichlorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13103552.png)
![Imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B13103559.png)
